In-Depth Technical Guide: trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester (CAS 15177-67-0)
In-Depth Technical Guide: trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester (CAS 15177-67-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and experimental protocols related to trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a key chemical intermediate. The information is presented to support research, development, and application in various scientific fields.
Physicochemical Properties
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound featuring a cyclohexane ring with a carboxylic acid and a methyl ester group in a trans configuration at the 1 and 4 positions.[1] This stereochemistry influences its physical properties and reactivity.[1] The compound is typically a white to off-white solid, appearing as a powder or crystalline substance.[1][2] It exhibits moderate solubility in organic solvents and is expected to have limited solubility in water due to its hydrophobic cyclohexane core.[1]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 15177-67-0 | [2][3][4][5] |
| Molecular Formula | C₉H₁₄O₄ | [1][3][5] |
| Molecular Weight | 186.21 g/mol | [2][5] |
| Physical Form | White to almost white powder or crystal; also reported as a liquid. | [1] |
| Melting Point | 124-128 °C | [2] |
| Purity | Typically >95% to >97% (by GC) | [5] |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Experimental Protocols
The primary application of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is as a building block in organic synthesis and polymer chemistry.[1] A common synthetic route involves the selective mono-hydrolysis of the corresponding dimethyl ester.
Synthesis from Dimethyl 1,4-cyclohexanedicarboxylate
A detailed, multi-step protocol for the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is outlined below.[4][6] This process starts with the isomerization of a mixture of cis and trans dimethyl 1,4-cyclohexanedicarboxylate, followed by a controlled monoester hydrolysis and subsequent acidification.[4][6]
Experimental Protocol:
-
Isomerization:
-
Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (with a trans/cis isomer ratio of approximately 3/7 to 5/5) in 200 g of methanol at 40°C.[4][6]
-
Add 15 g of pyridine to the solution to act as a catalyst.[4][6]
-
Maintain the reaction at this temperature for 2 hours to yield a methanolic solution of dimethyl 1,4-cyclohexanedicarboxylate with an enhanced trans/cis isomer ratio of approximately 9/1.[4][6]
-
-
Monoester Hydrolysis:
-
Acidification and Product Isolation:
-
To the reaction mixture, add 200 g of water and 100 g of toluene.[4][6]
-
Adjust the aqueous phase to a pH of 1-2 using concentrated hydrochloric acid.[4][6]
-
Cool the acidified aqueous mixture to 0°C to precipitate the product.[4][6]
-
This protocol has been reported to yield approximately 66.4 g (71.32% yield) of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester with a purity of 98.9% as determined by gas chromatography.[4]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Data
While specific spectra are not provided in this guide, spectroscopic data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, including ¹H NMR, ¹³C NMR, and IR, are available through chemical databases such as ChemicalBook.[7] This data is crucial for confirming the structure and purity of the synthesized compound.
Biological Activity and Drug Development Applications
Currently, there is a lack of specific studies detailing the biological activity or direct applications in drug development of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. Research on related compounds, such as derivatives of cyclohexanecarboxylic acid, has explored a range of biological activities, including antinociceptive and anti-inflammatory effects.[8] Additionally, other dicarboxylic acid monoesters have been investigated for their cytotoxic activities.[9] However, these findings are not directly attributable to the title compound. Its primary role remains that of a versatile chemical intermediate.
Safety and Handling
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is classified as a hazardous substance.
Table 2: Hazard Identification and Precautionary Statements
| Category | Information | Source(s) |
| Signal Word | Warning | [3][10] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area and avoid breathing dust, vapor, mist, or gas.[11] Wash hands thoroughly after handling.[10]
-
Storage: Keep the container tightly closed and store in a cool, dark place away from incompatible materials such as oxidizing agents.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[10][12]
This technical guide serves as a foundational resource for professionals working with trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. For further details, consulting the referenced sources is recommended.
References
- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]
- 2. Trans-1,4-cyclohexanedicarboxylic acid monomethyl ester|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]
- 3. trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester | 15177-67-0 [sigmaaldrich.com]
- 4. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER(15177-67-0) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15177-67-0 | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. tcichemicals.com [tcichemicals.com]
